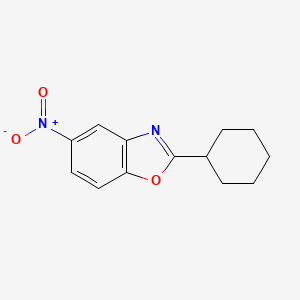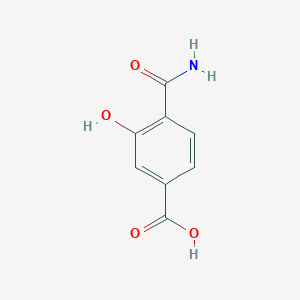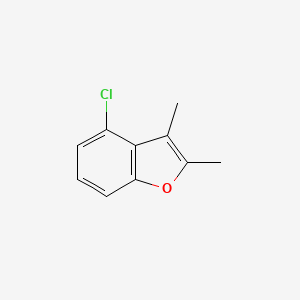
Benzofuran, 4-chloro-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran, 4-chloro-2,3-dimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzofuran, 4-chloro-2,3-dimethyl- undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Benzofuran, 4-chloro-2,3-dimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzofuran, 4-chloro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another derivative with similar applications in treating skin conditions.
Angelicin: Known for its therapeutic potential in skin disease treatment.
Uniqueness
Benzofuran, 4-chloro-2,3-dimethyl- stands out due to its unique structural features and wide array of biological activities. Its chloro and dimethyl substitutions enhance its chemical reactivity and biological efficacy compared to other benzofuran derivatives .
Propriétés
Numéro CAS |
27044-65-1 |
|---|---|
Formule moléculaire |
C10H9ClO |
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
4-chloro-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-5H,1-2H3 |
Clé InChI |
MWNGVINAQLYWNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


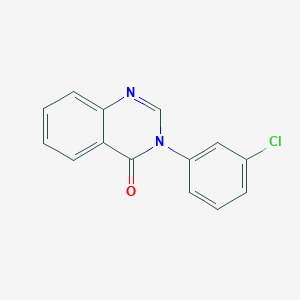
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
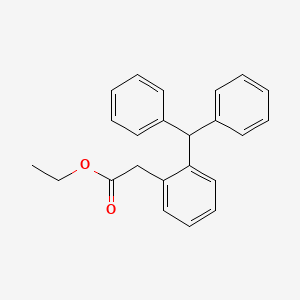
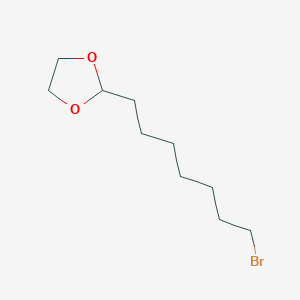
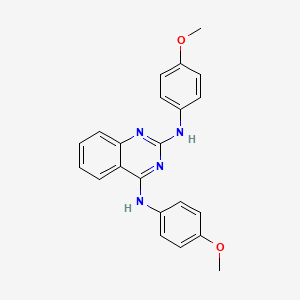
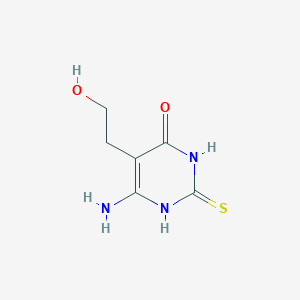

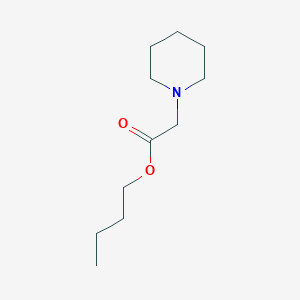
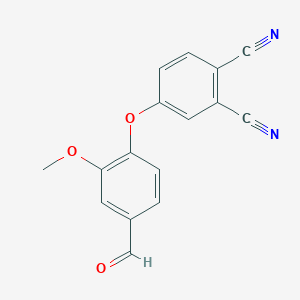

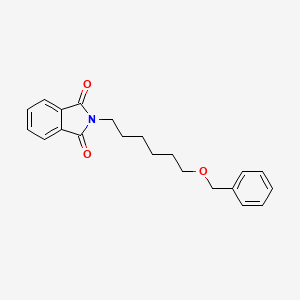
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)
